molecular formula C21H16N6O3S2 B2945276 N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide CAS No. 892731-53-2

N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide

Cat. No.: B2945276
CAS No.: 892731-53-2
M. Wt: 464.52
InChI Key: LYIOGNJSRPMMPG-UHFFFAOYSA-N
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Description

  • The phenylsulfonyl group is introduced via sulfonylation reactions using phenylsulfonyl chloride in the presence of a base such as triethylamine.
  • Coupling with 4-Aminophenylacetamide

    • The final step involves coupling the intermediate with 4-aminophenylacetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

      Scaling up the reactions: with appropriate solvent systems.

      Using continuous flow reactors: to enhance reaction efficiency.

      Implementing purification techniques: such as recrystallization and chromatography to achieve the desired product quality.

    Mechanism of Action

      Target of action

      Compounds with similar structures, such as [1,2,4]triazolo [4,3-a] pyrazine derivatives, have been found to inhibit c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets for cancer treatment.

      Mode of action

      The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .

      Biochemical pathways

      The inhibition of these kinases can disrupt multiple signaling pathways involved in cell proliferation and angiogenesis .

      Result of action

      Inhibition of c-Met/VEGFR-2 kinases can lead to reduced cell proliferation and angiogenesis, potentially slowing the growth of tumors .

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core

      • Starting with a thienopyrimidine derivative, the core structure is formed through cyclization reactions involving hydrazine and appropriate aldehydes under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions

    N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    • Oxidation

      • The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
    • Reduction

      • Reduction reactions using agents like sodium borohydride can reduce the phenylsulfonyl group to a phenylthiol group.
    • Substitution

      • Nucleophilic substitution reactions can occur at the acetamide or phenylsulfonyl groups, allowing for the introduction of different substituents.

    Common Reagents and Conditions

      Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

      Reducing Agents: Sodium borohydride, lithium aluminum hydride.

      Bases: Triethylamine, sodium hydroxide.

      Coupling Reagents: EDCI, HOBt.

    Major Products

      Sulfoxides and Sulfones: From oxidation reactions.

      Phenylthiol Derivatives: From reduction reactions.

      Substituted Derivatives: From nucleophilic substitution reactions.

    Scientific Research Applications

    N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide has several scientific research applications:

    • Chemistry

      • Used as a building block for synthesizing more complex molecules.
      • Studied for its reactivity and stability under various conditions.
    • Biology

      • Investigated for its potential as an enzyme inhibitor.
      • Studied for its interactions with biological macromolecules.
    • Medicine

      • Explored for its anticancer properties, particularly its ability to inhibit cell proliferation.
      • Investigated for antiviral activities against various pathogens.
    • Industry

      • Potential applications in the development of new pharmaceuticals.
      • Used in the synthesis of specialty chemicals and materials.

    Comparison with Similar Compounds

    Similar Compounds

      Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their CDK inhibitory activity.

      Thieno[2,3-d]pyrimidine Derivatives: Studied for their anticancer and antiviral properties.

      Phenylsulfonyl Derivatives: Commonly used in medicinal chemistry for their biological activities.

    Uniqueness

    N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide is unique due to its combined structural features, which confer specific biological activities not commonly found in other compounds. Its ability to inhibit CDKs and potential antiviral properties make it a promising candidate for further research and development.

    Properties

    IUPAC Name

    N-[4-[[10-(benzenesulfonyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]amino]phenyl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H16N6O3S2/c1-13(28)22-14-7-9-15(10-8-14)23-19-18-17(11-12-31-18)27-20(24-19)21(25-26-27)32(29,30)16-5-3-2-4-6-16/h2-12H,1H3,(H,22,28)(H,23,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LYIOGNJSRPMMPG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)NC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H16N6O3S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    464.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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